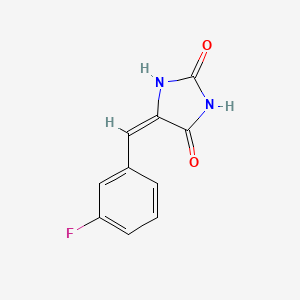![molecular formula C17H12ClFO3 B5507532 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5507532.png)
6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one belongs to a class of organic compounds known as chromenones. These compounds are characterized by a benzopyran ring structure and are known for their diverse chemical and biological properties.
Synthesis Analysis
The synthesis of chromenone derivatives often involves multistep chemical reactions. For instance, 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, a related compound, is synthesized through a series of steps including nucleophilic substitution reactions (Noe, Kornilios, & Lachmann, 2003).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is often analyzed using techniques like NMR spectroscopy and X-ray crystallography. For example, the molecular structure of a similar compound, 6-fluoro-7-chloro-4-oxo-4H-chromene, was determined using these methods (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Chemical Reactions and Properties
Chromenone derivatives are known for their reactivity in various chemical reactions. For example, they can form highly fluorescent derivatives with different amines through nucleophilic substitution (Noe, Kornilios, & Lachmann, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and dimensions, can be characterized using X-ray crystallography. For instance, the related compound 6-fluoro-7-chloro-4-oxo-4H-chromene was analyzed to determine its unit cell dimensions and crystalline structure (Barili, Valenti, Artali, Bombieri, & Da re, 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of chromenone derivatives can be understood through their synthesis and reaction mechanisms. For example, the formation of fluorescent derivatives indicates their potential in analytical applications (Noe, Kornilios, & Lachmann, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and structural analysis of chromene derivatives, including those similar to 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, have been extensively studied. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been described, with detailed structural analysis using NMR spectroscopy and X-ray crystallography, highlighting the importance of chromene derivatives in chemical research (Barili et al., 2001).
Fluorescence and Metal Interaction Studies
Chromene derivatives have been investigated for their fluorescence properties and interaction with metals. The study on racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives has shown the potential of chromene compounds as fluorescent probes, highlighting their substituent-dependent effects on fluorescence enhancement in the presence of metals (Gülcan et al., 2021).
Antimicrobial Activity
The antimicrobial activity of chromene derivatives has been a significant area of interest. Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has demonstrated remarkable antimicrobial activity against various bacteria and fungi, showcasing the therapeutic potential of these compounds (El Azab et al., 2014).
Environment-Sensitive Fluorophores
Studies have also explored the unique fluorescence properties of chromene derivatives in protic environments, which are almost nonfluorescent in aprotic solvents but exhibit strong fluorescence in protic solvents. This property makes them applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).
Synthesis of Novel Fluorescent Dyes
The serendipitous stereoselective synthesis of new fluorescent dyes from chromene derivatives has led to compounds exhibiting strong blue emission in solution. This discovery opens avenues for developing new types of organic fluorophores (Teimouri, 2011).
Eigenschaften
IUPAC Name |
6-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXSMYMQKEQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5507452.png)

![3-isobutyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5507463.png)
![N'-(4-fluorobenzylidene)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5507476.png)

![3-(2-{4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5507495.png)
![N'-[(4-methoxyphenyl)(phenyl)methylene]benzohydrazide](/img/structure/B5507500.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B5507516.png)
![4-[(2-ethylphenoxy)acetyl]morpholine](/img/structure/B5507538.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5507544.png)


![2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5507560.png)